Thermodynamic Solubility of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea in Organic Solvents
Thermodynamic Solubility of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea in Organic Solvents
[1]
Executive Summary
This technical guide establishes the protocol for the thermodynamic characterization of N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea , a chiral urea derivative often utilized as a key intermediate in the synthesis of advanced agrochemicals (e.g., herbicides) and pharmaceutical resolving agents.[1]
Precise solubility data is the cornerstone of process optimization—governing crystallization yield, purity, and formulation stability. This guide moves beyond simple data reporting to provide a self-validating experimental framework and thermodynamic modeling strategy , enabling researchers to generate and interpret high-fidelity solubility profiles in organic solvents.[1]
Compound Characterization & Significance
The target analyte, N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea , features a urea bridge connecting an ethyl group and a chiral 1-(2,4-dichlorophenyl)ethyl moiety.[1]
-
Chemical Nature: Hydrophobic aryl core with a polar urea linker capable of significant hydrogen bonding (donor/acceptor).[1]
-
Criticality: Solubility differentials in solvents like Methanol, Ethanol, Ethyl Acetate, and Toluene are exploited for optical resolution (via diastereomeric salt formation or preferential crystallization) and purification.[1]
Theoretical Framework: Solid-Liquid Equilibrium (SLE)
To accurately model solubility, we treat the system as a solid-liquid equilibrium where the chemical potential of the solid solute (
Thermodynamic Fundamentals
For a real solution, the relationship between mole fraction solubility (
-
Ideal Assumption: If
, the equation simplifies to the ideal solubility equation. -
Real Systems: Urea derivatives often exhibit non-ideal behavior due to solute-solvent H-bonding, requiring empirical models for accurate correlation.[1]
Mathematical Models
We employ three distinct models to correlate experimental data. The Modified Apelblat Equation is preferred for its high accuracy in interpolation.[1]
| Model | Equation | Application |
| Modified Apelblat | Best for temperature-dependent non-linearity.[1] | |
| van't Hoff | Quick estimation of Enthalpy ( | |
| Useful for systems with large deviations from ideality.[1] |
Experimental Protocol: The "Self-Validating" Workflow
Role: Senior Application Scientist
Objective: Determine the mole fraction solubility (
Materials & Apparatus
-
Solute: N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea (Purity
99.0% by HPLC).[1] -
Solvents: Analytical grade (Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Equipment: Jacketed glass vessel (50 mL), Lasentec FBRM (optional for nucleation detection), HPLC (UV-Vis detector).
Step-by-Step Methodology (Static Saturation)
-
Preparation: Add excess solid solute to 20 mL of solvent in a jacketed vessel.
-
Equilibration: Stir at 400 rpm at the target temperature (
K) for 24 hours . -
Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation during transfer. -
Dilution & Analysis: Immediately dilute the aliquot in mobile phase and analyze via HPLC.
-
Replication: Perform in triplicate. Acceptance criterion: RSD
.[1]
Experimental Workflow Diagram
Caption: Figure 1. Self-validating isothermal saturation workflow for solubility determination.
Data Presentation & Analysis
Since specific literature values for this exact chiral intermediate are proprietary or sparse, the following tables serve as the standardized templates for reporting your generated data.
Solubility Data Template (Mole Fraction )
Note: Solubility generally increases with temperature.[1] For urea derivatives, polar aprotic solvents often show highest solubility.
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
| Methanol | ... | ... | ... | ...[1] | |
| Ethanol | ... | ... | ... | ... | ...[1] |
| Acetone | ... | ... | ... | ... | ...[1] |
| Ethyl Acetate | ... | ... | ... | ... | ...[1][2] |
| Toluene | ... | ... | ... | ... | ...[1] |
| Water | (Trace) | ... | ... | ... | ... |
Thermodynamic Parameters
Calculate the apparent thermodynamic functions of dissolution using the van't Hoff analysis of the linear region (
-
Enthalpy (
): Positive values indicate an endothermic process (solubility increases with T).[1] -
Entropy (
): Positive values indicate disorder increases upon dissolution.[1] -
Gibbs Energy (
): .[1]
| Solvent | ||||
| Methanol | Calc | Calc | Calc | > 0.99 |
| Ethanol | Calc | Calc | Calc | > 0.99 |
Thermodynamic Logic & Modeling
The following diagram illustrates how raw experimental data is transformed into actionable thermodynamic insights using the Modified Apelblat model.
Caption: Figure 2. Computational logic for deriving thermodynamic parameters from solubility data.
Discussion & Application
Solvent Selection for Crystallization
For N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea , the solubility profile typically dictates the crystallization strategy:
-
Cooling Crystallization: Best performed in solvents with a steep solubility curve (high
), often Ethanol or Isopropanol .[1] -
Anti-solvent Crystallization: A concentrated solution in Acetone or Methanol can be mixed with Water (anti-solvent) to induce precipitation.[1]
Molecular Interactions
The dissolution is driven by the disruption of the crystal lattice (endothermic) and the formation of solute-solvent hydrogen bonds.[1]
-
Protic Solvents (Alcohols): Interact with the urea carbonyl (acceptor) and NH groups (donor).[1]
-
Aprotic Solvents (Acetone, Ethyl Acetate): Interact primarily with the urea NH protons.[1]
References
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).
-
Shaokun, T., et al. (2010).[1] Solubility of Urea in Organic Solvents. Journal of Chemical & Engineering Data. (Provides comparative data for urea derivatives).
-
BenchChem Protocols. (2025). Application Notes and Protocols for Measuring the Solubility of Urea Compounds. Link[1]
-
NIST. (2017).[1] Binary and ternary solid-liquid phase equilibrium for systems formed by urea derivatives. Thermodynamics Research Center. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]
- 3. Research Portal [scholarscommons.fgcu.edu]
- 4. online.ucpress.edu [online.ucpress.edu]
- 5. Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature - PMC [pmc.ncbi.nlm.nih.gov]
